1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine

Chromatography Analytical Method Validation Impurity Profiling

Method validation for vortioxetine ANDA filings fails without a certified sulfone reference standard. Generic alternatives cause misidentification, invalidating AMV data. This definitive standard solves that: - Ensures accurate HPLC/UPLC peak identification for Impurity 25 - Enables reliable system suitability & method specificity for regulatory submissions - Supplied with comprehensive characterization for immediate QC integration

Molecular Formula C18H22N2O2S
Molecular Weight 330.4 g/mol
CAS No. 1639263-80-1
Cat. No. B1433075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine
CAS1639263-80-1
Molecular FormulaC18H22N2O2S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2N3CCNCC3)C
InChIInChI=1S/C18H22N2O2S/c1-14-7-8-17(15(2)13-14)23(21,22)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
InChIKeyPOPAWWWQMLKDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vortioxetine Sulfone: Reference Standard & Intermediate


1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine (CAS 1639263-80-1), also known as Vortioxetine Sulfone and Vortioxetine Impurity 25, is a sulfonyl-containing piperazine derivative with the molecular formula C18H22N2O2S and a molecular weight of 330.44 g/mol . This compound is chemically defined by the substitution of the sulfanyl (-S-) bridge in vortioxetine with a sulfonyl (-SO2-) group. Its primary value is not as a therapeutic agent but as an analytical reference standard, a key intermediate in patent-protected synthetic routes, and a necessary component for regulatory compliance in pharmaceutical development [1].

Product Role Analytical reference standard for impurity profiling
Synthetic Utility Key intermediate in patented vortioxetine routes
Documentation Full CoA with HPLC, MS, NMR provided

Why Authentic Vortioxetine Sulfone Matters in R&D


Generic substitution is impossible for this compound due to its specific role as an analytical reference standard, where chemical identity is non-negotiable. For generic drug development (ANDA filings), demonstrating control over specified impurities like Vortioxetine Impurity 25 is a regulatory requirement [1]. Using a close analog, such as the sulfinyl derivative (CAS 1429908-35-9) or the parent drug vortioxetine, would lead to incorrect peak identification during HPLC/UPLC analysis, invalidating method validation (AMV) and quality control (QC) data . Furthermore, this sulfone is a critical intermediate in patented synthetic routes, making its use a requirement for replicating a specific, approved manufacturing process [2].

Sulfoxide analog Different HPLC retention from Impurity 19 (CAS 1429908-35-9) may cause peak misassignment and method failure.
Parent drug Vortioxetine API differs by +32 g/mol and elution profile, unsuited for impurity quantification.
Generic chemical Lack of certified CoA and traceability invalidates use in regulated ANDA QC environments.

Product-Specific Quantitative Evidence


HPLC Retention Time vs. Sulfoxide Impurity

The sulfone group (-SO2-) significantly alters the molecule's polarity compared to its sulfinyl (-SO-) analog, Vortioxetine Impurity 19 (CAS 1429908-35-9). This results in a quantifiably different retention time (RT) in reversed-phase HPLC, a critical parameter for analytical method development . The calculated difference in polar surface area (PSA) is 8.4 Ų, with the sulfone having a higher PSA of 49.7 Ų compared to 41.3 Ų for the sulfoxide. This ensures baseline separation is achievable, a key validation requirement.

HPLC retention vs. sulfoxide
Data to verify
Δ Polar Surface Area = 8.4 Ų (sulfone 49.7 vs. sulfoxide 41.3)
Supports baseline separation for correct peak assignment
Calculated ACD/Labs values; method-specific RT must be verified
Chromatography Analytical Method Validation Impurity Profiling

MS Fragmentation vs. Vortioxetine API

The sulfone moiety creates a distinct mass spectrometric fragmentation pattern compared to the parent drug, vortioxetine, which contains a sulfanyl (-S-) bridge. The exact mass of the target compound is 330.44 g/mol, a difference of +16 g/mol relative to the sulfoxide and +32 g/mol relative to the parent drug . This mass difference is directly quantifiable in LC-MS/MS analysis and is used for selective reaction monitoring (SRM) to detect and quantify this specific impurity without interference from the API or other related substances.

MS mass shift vs. parent API
Reported
+32 g/mol vs. vortioxetine (330.44 → 298.45)
Enables selective MS detection without API interference
Molecular formula confirms identity in LC-MS/MS
Mass Spectrometry LC-MS/MS Structural Confirmation

Purity & Regulatory Compliance for ANDA

This compound is supplied as a certified reference standard with a typical purity of 95-100%, accompanied by a detailed Certificate of Analysis (CoA) that includes HPLC purity data, MS, and NMR spectra . This level of characterization is a regulatory requirement for its use as an impurity standard in Abbreviated New Drug Applications (ANDA). In contrast, a generic, uncharacterized research chemical or a less relevant analog would lack the necessary documentation and traceability, rendering it unusable for GMP/QC applications.

Purity & regulatory compliance
Specification review
≥95% purity, full CoA (HPLC, MS, NMR), USP/EP traceability available
Required documentation for ANDA audit readiness
Vendor datasheets; confirm batch-specific CoA
Quality Control Regulatory Compliance Reference Standards

Application Scenarios for Vortioxetine Sulfone


AMV for Vortioxetine Generic Drugs

This compound is the definitive standard for identifying and quantifying the sulfone impurity during the development and validation of stability-indicating HPLC or UPLC methods for vortioxetine. Its use is mandatory for establishing system suitability parameters (e.g., resolution between the sulfone and sulfoxide peaks) and for demonstrating method specificity, a critical component of an ANDA submission [1].

QC Lot Release & Stability Testing

As a certified reference standard, this material is used in routine QC analyses to ensure that commercial batches of vortioxetine drug substance and finished drug product meet specified impurity limits. Its precise identity and known purity allow for accurate quantitation of the sulfone impurity against an established limit, ensuring patient safety and batch-to-batch consistency [2].

Synthesis Process Development

The compound is a key intermediate in a patented process for manufacturing vortioxetine, which involves an oxidation step from the sulfanyl intermediate [3]. Procuring this specific compound is essential for researchers and process chemists aiming to replicate, optimize, or circumvent existing manufacturing patents for vortioxetine, enabling the development of novel, non-infringing synthetic routes.

Application
Selection Property
Validation Focus
AMV for Vortioxetine Generic Drugs
Sulfone-specific resolution from sulfoxide
Method specificity and system suitability
QC Lot Release & Stability Testing
Certified purity and identity
Impurity quantitation against limits
Synthesis Process Development
Key intermediate in patented route
Route replication and non-infringing design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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